![molecular formula C14H17BrClNO2 B1382264 8-(5-溴-2-氯苄基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 1704074-41-8](/img/structure/B1382264.png)

8-(5-溴-2-氯苄基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷

描述

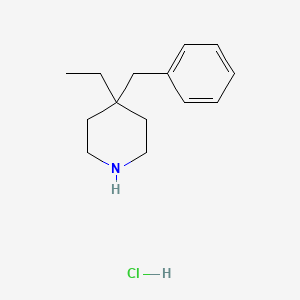

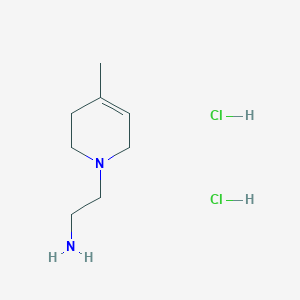

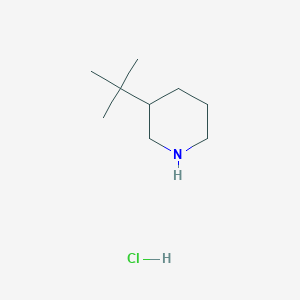

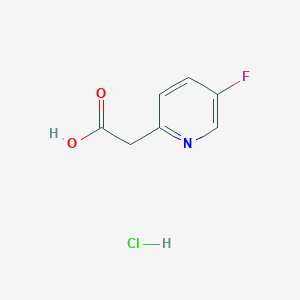

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound. It is a type of spiro derivative, which are bicyclic organic compounds formed by two rings linked by one carbon atom . Spiro derivatives are known for their 3D structural properties and inherent rigidity . They are widely used in the synthesis of biologically active compounds and are found in natural compounds .

Synthesis Analysis

The synthesis of similar compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature. Spirocyclic compounds are characterized by two rings linked by one carbon atom . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .Chemical Reactions Analysis

The chemical reactions involved in the formation of spiro compounds like 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane are complex. The general approach involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .科学研究应用

Antiviral Applications

Indole derivatives, such as “8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane”, have shown promise in antiviral research. Compounds with similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The bromo and chloro substituents may enhance the compound’s ability to bind with viral proteins, potentially disrupting their replication process.

Anti-inflammatory Properties

The indole nucleus, which is part of the compound’s structure, is known for its anti-inflammatory properties. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory effects . This compound could be investigated for its potential to reduce inflammation in various medical conditions.

Anticancer Potential

Indole derivatives are also explored for their anticancer activities. The presence of bromo and chloro groups can contribute to the cytotoxicity against cancer cell lines . “8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” could be a candidate for developing new anticancer drugs, with studies focusing on its ability to induce apoptosis or inhibit cell proliferation.

Antimicrobial Efficacy

The compound’s structural features suggest potential for antimicrobial applications. Indole derivatives have been evaluated for their antibacterial activities, with some showing higher efficacy than standard treatments against certain bacterial strains . This compound could be part of new treatments for bacterial infections, especially those resistant to current antibiotics.

Antidiabetic Activity

Indole scaffolds are found in many synthetic drug molecules for treating diabetes. The compound could be assessed for its ability to modulate blood sugar levels or enhance insulin sensitivity . Its unique structure might interact with biological targets involved in glucose metabolism.

Neuroprotective Effects

Indole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors could be key areas of research . Studies could focus on its potential to protect neuronal cells or improve cognitive functions.

未来方向

作用机制

Target of Action

The primary target of 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4It is structurally similar to a class of compounds known asSGLT2 inhibitors . These inhibitors primarily target the Sodium-Glucose Transport proteins (SGLT2) , which play a crucial role in reabsorbing glucose from the renal tubules back into the bloodstream .

Mode of Action

These inhibitors work by binding to the SGLT2 proteins in the kidneys, inhibiting the reabsorption of glucose and thereby allowing excess glucose to be excreted in the urine .

Biochemical Pathways

The compound likely affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2 proteins, it prevents glucose from being reabsorbed into the bloodstream, leading to a decrease in blood glucose levels . This can have downstream effects on various metabolic processes, particularly in individuals with diabetes, where regulation of blood glucose levels is crucial.

Result of Action

The result of the compound’s action would likely be a reduction in blood glucose levels, given its potential role as an SGLT2 inhibitor . This could be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is essential.

属性

IUPAC Name |

8-[(5-bromo-2-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrClNO2/c15-12-1-2-13(16)11(9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPMWXZWZUNSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=C(C=CC(=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401160580 | |

| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

CAS RN |

1704074-41-8 | |

| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)

![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)

![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)